molecular formula C15H18ClNO2 B6225633 2-(6-methoxynaphthalen-2-yl)morpholine hydrochloride CAS No. 2768332-36-9

2-(6-methoxynaphthalen-2-yl)morpholine hydrochloride

Cat. No.: B6225633
CAS No.: 2768332-36-9
M. Wt: 279.76 g/mol
InChI Key: DTIUZYONLMOHPK-UHFFFAOYSA-N
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Description

2-(6-methoxynaphthalen-2-yl)morpholine hydrochloride is a chemical compound that has garnered interest in various research and industrial fields due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-methoxynaphthalen-2-yl)morpholine hydrochloride typically involves the reaction of 6-methoxy-2-naphthylamine with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants, and additional purification steps are implemented to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-(6-methoxynaphthalen-2-yl)morpholine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the naphthalene ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include naphthoquinone derivatives, amine derivatives, and substituted naphthalene compounds.

Scientific Research Applications

2-(6-methoxynaphthalen-2-yl)morpholine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: It is explored for its potential use in developing new therapeutic agents for treating bacterial and fungal infections.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-methoxynaphthalen-2-yl)morpholine hydrochloride involves its interaction with specific molecular targets in bacterial and fungal cells. The compound inhibits the growth of these microorganisms by interfering with their metabolic pathways, leading to cell death . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to disrupt essential cellular processes makes it a promising candidate for further research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(6-methoxynaphthalen-2-yl)morpholine hydrochloride include:

  • 2-(6-methoxy-2-naphthyl)propionamide derivatives
  • 2-(6-methoxynaphthalen-2-yl)ethyl oxazolones
  • 2-(6-methoxynaphthalen-2-yl)propanamides

Uniqueness

What sets this compound apart from these similar compounds is its unique morpholine ring structure, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile building block in organic synthesis and its efficacy as an antibacterial and antifungal agent .

Properties

CAS No.

2768332-36-9

Molecular Formula

C15H18ClNO2

Molecular Weight

279.76 g/mol

IUPAC Name

2-(6-methoxynaphthalen-2-yl)morpholine;hydrochloride

InChI

InChI=1S/C15H17NO2.ClH/c1-17-14-5-4-11-8-13(3-2-12(11)9-14)15-10-16-6-7-18-15;/h2-5,8-9,15-16H,6-7,10H2,1H3;1H

InChI Key

DTIUZYONLMOHPK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C3CNCCO3.Cl

Purity

95

Origin of Product

United States

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